molecular formula C17H18N4O2S B2817078 2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide CAS No. 1172531-58-6

2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide

Cat. No.: B2817078
CAS No.: 1172531-58-6
M. Wt: 342.42
InChI Key: PNTWXIDTZPBREZ-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide is a novel synthetic compound designed for advanced pharmaceutical and biological research. This sophisticated small molecule integrates two privileged pharmacophores—indole and thiazole—into a single hybrid structure, a strategy known to enhance bioactivity and target multiple pathways . The molecular architecture features a 1-methyl-1H-indole moiety linked to a thiazole-4-carboxamide core, with a morpholine ring serving as a key solubilizing and pharmacokinetic-enhancing component. This specific arrangement is engineered to exploit the known biological activities of its constituent parts; indole derivatives are frequently investigated for their antimicrobial properties , while the thiazole ring is a common feature in compounds evaluated for antidiabetic and anticancer applications . The incorporation of the morpholine group is a strategic design choice to improve the compound's physicochemical properties. Preliminary investigations into analogs and structurally related compounds suggest significant potential for this chemical class in antimicrobial research. Hybrid molecules containing indole and thiazole/rhodanine motifs have demonstrated potent, broad-spectrum antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, with some derivatives exhibiting activity that exceeds standard antibiotics like ampicillin and streptomycin by 10–50 fold . Furthermore, such hybrids have also shown excellent antifungal activity, inhibiting the growth of various fungal strains . The mechanism of action for this class of compounds is under active investigation. Molecular docking studies on similar indole-thiazole hybrids suggest that their antibacterial activity may be mediated through the inhibition of critical bacterial enzymes such as MurB in E. coli . Meanwhile, their antifungal mechanism may involve the inhibition of the fungal enzyme CYP51 (14α–lanosterol demethylase), which is crucial for ergosterol biosynthesis . Beyond antimicrobial applications, the thiazole nucleus is a key structural component in numerous biologically active molecules, indicating this compound's potential utility in other research domains, including metabolic and oncological studies . This product is provided as a high-purity solid for research purposes. It is intended for in vitro experimental use only, including but not limited to enzymatic assays, cell-based screening, and target identification and validation studies. This compound is offered For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

2-(1-methylindol-2-yl)-N-morpholin-4-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-20-14-5-3-2-4-12(14)10-15(20)17-18-13(11-24-17)16(22)19-21-6-8-23-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTWXIDTZPBREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis would also necessitate rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole and thiazole rings make it a versatile intermediate in organic synthesis.

Biology: Biologically, 2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, this compound is being explored for its therapeutic properties. Its structural features suggest it could be effective in treating various diseases, including infections and certain types of cancer.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may lead to innovative applications in various fields.

Mechanism of Action

The mechanism by which 2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. The indole ring system is known to bind to various receptors and enzymes, while the thiazole ring can participate in redox reactions. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide (Target) C₁₇H₁₇N₄O₂S* 357.41* Thiazole-4-carboxamide 2-(1-methylindol-2-yl), N-morpholino
Compound 33 C₂₆H₂₅N₄O₂ 425.20 Indazole-5-carboxamide 3-(1-methylindol-2-yl), N-(4-methoxy-2-methylphenyl)
N-2-(morpholin-4-yl)ethyl-1H-imidazole-1-carboxamide C₁₀H₁₆N₄O₂ 224.26 Imidazole-1-carboxamide N-(2-morpholinoethyl)
3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acid derivatives Varies (1a-1f) Varies Thiazolidinone-indole Thiazolidinone, methylidene, carboxylic acid
N-(4-chloro-2-iodophenyl)-4-methyl-N-(1-methylindol-2-yl)benzenesulfonamide C₂₂H₁₈ClIN₂O₂S 536.82 Sulfonamide 4-methylbenzenesulfonamide, 1-methylindol-2-yl

Key Observations :

  • Core Heterocycles: Thiazole (Target): Contains sulfur, enhancing π-stacking and metabolic stability compared to nitrogen-rich indazole (Compound 33) or imidazole () . Thiazolidinone (): A saturated ring with a ketone and thione group, offering redox activity and metal-binding capacity .
  • Substituent Effects :
    • Morpholine : Present in the target and , this group enhances solubility and bioavailability due to its polarity and hydrogen-bonding capacity .
    • Indole : Common across analogs, it provides hydrophobicity for membrane penetration or π-π interactions in target binding.

Physicochemical Properties

  • Solubility : Morpholine-containing compounds (Target, ) likely exhibit higher aqueous solubility than sulfonamide () or aryl-substituted indazoles (Compound 33) due to morpholine’s polarity .
  • LogP : The thiazole core (Target) may have a lower LogP (more hydrophilic) than indazole (Compound 33, LogP ~3.5–4.0) due to sulfur’s electronegativity .
  • Stability: Thiazolidinone derivatives () are prone to hydrolysis under acidic conditions, whereas thiazoles (Target) are more stable .

Q & A

Q. What is the standard synthesis protocol for 2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide, and how is purity validated?

The synthesis typically involves coupling the indole-thiazole core with a morpholine-carboxamide group via amidation or Suzuki-Miyaura cross-coupling. Key reagents include chloroacetyl chloride for thiazole ring formation and morpholine for carboxamide functionalization. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions. Purity is validated using thin-layer chromatography (TLC) for progress monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. High-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural characterization requires:

  • ¹H/¹³C NMR : To confirm the presence of indole (δ 7.1–7.5 ppm), thiazole (δ 8.3–8.4 ppm), and morpholine (δ 3.5–3.7 ppm) protons .
  • IR spectroscopy : Identifies carboxamide C=O stretching (~1666 cm⁻¹) and N-H bending (~3348 cm⁻¹) .
  • Mass spectrometry : ESI or FAB-MS confirms the molecular ion peak (e.g., [M+Na]⁺ at m/z 342.07) .

Q. What in vitro assays are used to evaluate its antibacterial and anticancer activity?

  • Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a control .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Caspase-3/7 activation assays assess apoptosis induction .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

Quantum chemical calculations (e.g., DFT) model transition states to identify energy barriers, while machine learning algorithms analyze experimental datasets to predict optimal solvents, catalysts, and temperatures. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 40–60% .

Q. What structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Modifications to the indole, thiazole, or morpholine moieties impact target binding. For example:

Analog Modification Biological Effect
Methyl substitution on indoleIncreased lipophilicity and membrane permeability
Halogenation of thiazoleEnhanced antibacterial activity
Morpholine ring expansionAltered pharmacokinetics and target selectivity

Q. How do molecular docking studies predict interactions with biological targets?

Docking software (e.g., AutoDock Vina) simulates binding to enzymes (e.g., topoisomerase II) or receptors. For example, π-π stacking between the indole ring and tyrosine residues and hydrogen bonding with the carboxamide group improve affinity scores .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay variability (e.g., cell line heterogeneity, incubation time). Meta-analysis using standardized protocols (e.g., CLSI guidelines for MIC assays) and dose-response curve normalization can harmonize data. Cross-validation with orthogonal assays (e.g., live-cell imaging vs. MTT) is critical .

Q. What degradation pathways occur under stress conditions, and how are they monitored?

Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) identify labile sites. Liquid chromatography-mass spectrometry (LC-MS) detects degradation products (e.g., morpholine ring opening under acidic conditions). Accelerated stability testing (40°C/75% RH) predicts shelf-life .

Q. Which techniques validate target engagement in cellular models?

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (KD) to purified targets .
  • Cellular thermal shift assay (CETSA) : Confirms target stabilization in lysates or live cells .
  • CRISPR/Cas9 knockout models : Links bioactivity to specific gene products .

Q. What pharmacokinetic parameters are critical for in vivo studies?

  • Plasma stability : Assessed via HPLC after spiking compound in rodent plasma .
  • Caco-2 permeability : Predicts intestinal absorption for oral administration .
  • Metabolite profiling : LC-MS/MS identifies hepatic cytochrome P450 metabolites .

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